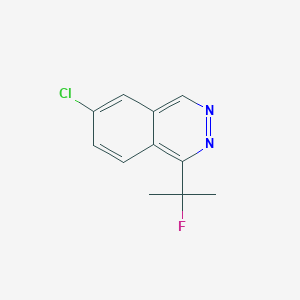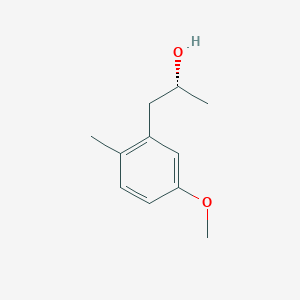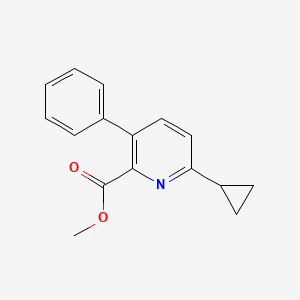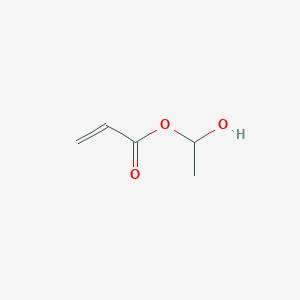
6-(2-Iodo-5-oxazolyl)isoquinoline
描述
6-(2-Iodo-5-oxazolyl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and oxazole Isoquinoline is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodo-5-oxazolyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst, which offers an efficient method for the synthesis of substituted isoquinolines . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反应分析
Types of Reactions
6-(2-Iodo-5-oxazolyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peracetic acid to form N-oxides.
Reduction: Mild reduction with tin and hydrochloric acid yields tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the isoquinoline ring, such as C-5 and C-8.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: N-oxides and pyridine-3,4-dicarboxylic acid.
Reduction: Tetrahydroisoquinoline and decahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
科学研究应用
6-(2-Iodo-5-oxazolyl)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential inhibitor of thymidine phosphorylase, which is involved in cancer therapy.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals due to its unique structural features.
作用机制
The mechanism of action of 6-(2-Iodo-5-oxazolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of thymidine phosphorylase, it can impede the conversion of thymidine into thymine and 2′-deoxy-D-ribose 1-phosphates, thereby affecting DNA replication and tumor growth . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
相似化合物的比较
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar reactivity.
Uniqueness
6-(2-Iodo-5-oxazolyl)isoquinoline is unique due to the presence of both isoquinoline and oxazole moieties in its structure, along with the iodine atom at the 2-position of the oxazole ring
属性
CAS 编号 |
1105709-95-2 |
|---|---|
分子式 |
C12H7IN2O |
分子量 |
322.10 g/mol |
IUPAC 名称 |
2-iodo-5-isoquinolin-6-yl-1,3-oxazole |
InChI |
InChI=1S/C12H7IN2O/c13-12-15-7-11(16-12)9-1-2-10-6-14-4-3-8(10)5-9/h1-7H |
InChI 键 |
YOAWTJNIZFAUAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CN=C(O3)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aR,6R,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8316262.png)
![{3-Bromothieno[2,3-b]pyridin-2-yl}methanol](/img/structure/B8316268.png)




![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)







